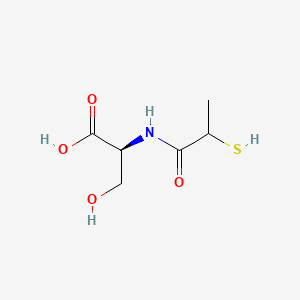
N-(2-Sulfanylpropanoyl)-L-serine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(2-Sulfanylpropanoyl)-L-serine” is a compound that belongs to the class of organic compounds known as dipeptides . These are organic compounds containing a sequence of exactly two alpha-amino acids joined by a peptide bond . It is also known as N-(2-mercaptopropionyl)glycine or N-(2-sulfanylpropanoyl)glycine .
Molecular Structure Analysis
The molecular formula of “this compound” is C5H9NO3S . The average mass is 163.19 g/mol and the monoisotopic mass is 163.018036 Da .科学的研究の応用
Serine Hydrolase Targets of Organophosphorus Toxicants
Organophosphorus (OP) compounds, important as insecticides or chemical warfare agents, target several hundred serine hydrolases in humans. The toxicology of these compounds was primarily interpreted based on acetylcholinesterase (AChE) inhibition. However, each serine hydrolase has a specific function, suggesting that every OP compound has a unique inhibitory profile. About 50 serine hydrolase targets have been recognized, but only a few have been studied thoroughly. The known secondary OP targets' toxicological relevance is mainly established from human observations and studies with mice and hen eggs. Pesticides like chlorpyrifos and tribufos most commonly inhibit these targets in experimental vertebrates (Casida & Quistad, 2005).
Sulfonamide Inhibitors and Applications
Sulfonamide compounds, significant as synthetic bacteriostatic antibiotics, are used for therapy against bacterial infections. They also find applications as diuretics, carbonic anhydrase inhibitors, and antiepileptics. This review covers the main classes of sulfonamide inhibitors investigated between 2013 and the present, highlighting their use as antiviral HIV protease inhibitors, anticancer agents, and in Alzheimer’s disease drugs. Despite being known for over 100 years, primary sulfonamides remain an important class of compounds leading to valuable drugs and drug candidates for various conditions (Gulcin & Taslimi, 2018).
Inhibitors of Alanine Racemase Enzyme
Alanine racemase, a PLP-dependent amino acid racemase enzyme, is an excellent antibacterial drug target due to its absence in humans. Standard inhibitors include O-carbamyl-d-serine, d-cycloserine, and others. Despite d-cycloserine's indication for tuberculosis, its use is limited due to severe toxic effects. The search for alanine racemase inhibitors not based on substrate analogs is motivated by the need for selective and potent inhibitors without the associated toxic effects (Azam & Jayaram, 2015).
Physiological Aspects of Histoplasma capsulatum
Research on Histoplasma capsulatum, a pathogenic fungus causing histoplasmosis, revealed the yeast cells of most strains require L-cysteine for growth due to the absence of sulfite reductase necessary for cysteine biosynthesis. However, these cells can grow without cysteine if L-serine is added, indicating a different regulation of sulfite reductase in mycelium and yeast. This study aids in understanding the regulatory mechanisms involved in the morphological conversion of H. capsulatum, potentially guiding the identification and isolation of specific gene products for qualitative and quantitative analysis of the conversion (Boguslawski & Stetler, 1979).
作用機序
Mode of Action
It is known to be an analog of tiopronin , which is used as an antidote against heavy metal poisoning .
Biochemical Pathways
The biochemical pathways affected by N-(2-Mercapto-1-oxopropyl)-L-serine are currently unknown
Result of Action
It is known to be an analog of Tiopronin, which is used as an antidote against heavy metal poisoning .
特性
IUPAC Name |
(2S)-3-hydroxy-2-(2-sulfanylpropanoylamino)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO4S/c1-3(12)5(9)7-4(2-8)6(10)11/h3-4,8,12H,2H2,1H3,(H,7,9)(H,10,11)/t3?,4-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGCWQOJBMCFVRB-BKLSDQPFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CO)C(=O)O)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)N[C@@H](CO)C(=O)O)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90693809 |
Source


|
| Record name | N-(2-Sulfanylpropanoyl)-L-serine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90693809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1313496-17-1 |
Source


|
| Record name | N-(2-Mercapto-1-oxopropyl)-L-serine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1313496-17-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-Sulfanylpropanoyl)-L-serine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90693809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

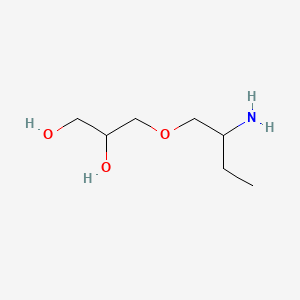




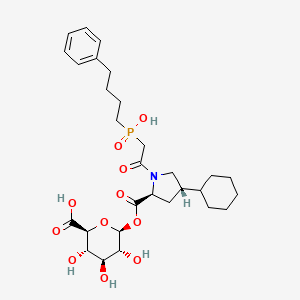
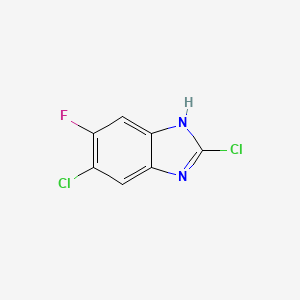


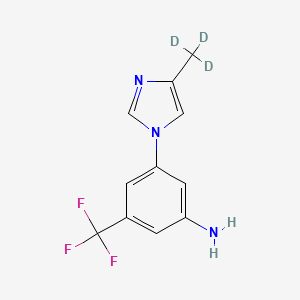

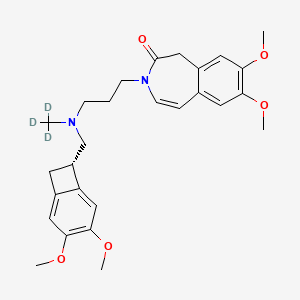
![[1,1-Biphenyl]-2,3-diol,2-amino-](/img/structure/B587413.png)